Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate
Description
Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a complex structure with multiple substituents, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
61295-79-2 |
|---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
octyl 3-ethyl-2-methyl-4-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,19,22H,4-9,13,16-18H2,1-3H3 |
InChI Key |
HTZKZZBPGBCXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1CCC(=C(C1C)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves esterification reactions. One common method is the reaction of 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid with octanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid and octanol.
Reduction: 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing the active drug upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-Methyl-2-octyl-[2 H]-furan-3-one
Uniqueness
Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its complex structure with multiple substituents, which can influence its chemical reactivity and biological activity. Its long octyl chain also contributes to its hydrophobic properties, making it suitable for applications in non-polar environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
